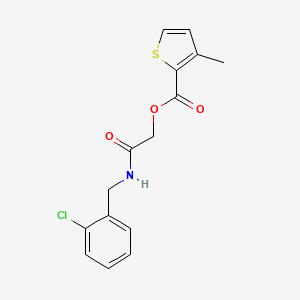

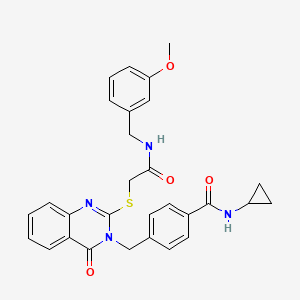

2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate often involves multi-step reactions that yield intermediate products with significant potential for further transformation. For example, microwave-assisted synthesis has been shown to be an efficient method for producing 2-aminothiophene-3-carboxylic acid derivatives, a closely related class of compounds, under microwave irradiation within a two-minute window, demonstrating the efficiency of modern synthetic techniques in creating complex organic molecules (Hesse, Perspicace, & Kirsch, 2007).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is characterized by the presence of amino and carboxyl groups, which can participate in various inter- and intra-molecular interactions. Studies employing single crystal X-ray diffraction analysis have revealed that these compounds crystallize in specific crystal systems and are further stabilized through hydrogen bond interactions and other weak forces, highlighting the complexity and stability of their molecular structures (Tao et al., 2020).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including but not limited to Chan-Lam cross-coupling, which has been employed for the N-arylation of methyl 2-aminothiophene-3-carboxylate, illustrating the versatility and reactivity of the thiophene moiety in facilitating the formation of new bonds (Rizwan et al., 2015).

Physical Properties Analysis

The physical properties of such compounds are influenced by their crystalline structure, which dictates their stability, solubility, and melting points. The analysis of their crystal packing through dispersion, electrostatic, and total energies provides insight into the dominance of dispersion energy in their crystal packing, an essential factor in determining their physical state and behavior under different conditions (Tao et al., 2020).

Chemical Properties Analysis

The chemical properties of 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate and related compounds are defined by their functional groups. The amino and carboxyl groups, in particular, play a crucial role in their reactivity, allowing for the formation of hydrogen bonds and other types of interactions that facilitate various chemical reactions. These properties make them valuable intermediates in the synthesis of more complex organic molecules (Tao et al., 2020).

Scientific Research Applications

Crystal Structure and Computational Study

Methyl-3-aminothiophene-2-carboxylate (MATC), an intermediate related to the chemical structure , is crucial in organic synthesis, medicine, dyes, and pesticides. A study by Tao et al. (2020) reveals that MATC crystallizes in the monoclinic crystal system and is linked through various hydrogen bond interactions. This compound's properties are enhanced by amino and carboxyl groups, allowing for diverse inter- and intra-interactions, essential in the study of crystal packing and electronic properties (Tao et al., 2020).

Synthesis and Reactions

The synthesis and reactions of methyl 3-hydroxythiophene-2-carboxylate derivatives, similar to the compound , have been explored. Corral & Lissavetzky (1984) demonstrated a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, highlighting the versatility of these compounds in chemical synthesis (Corral & Lissavetzky, 1984).

Dyes for Polyester Fibres

Ethyl-2-aminothiophene-3-carboxylates, closely related to the compound of interest, have been used in synthesizing monoazo disperse dyes for dyeing polyester fibers. The dyes derived from these compounds exhibit good wash, perspiration, sublimation, and rub fastness ratings on polyester fabrics, although they show poor photostability (Iyun et al., 2015).

Antibacterial Activity

In medicinal chemistry, 2-aminothiophene is a significant pharmacophore exhibiting a wide spectrum of biological activities. A study conducted in 2019 demonstrated an efficient synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, which were tested for antibacterial activity against Gram-negative and Gram-positive bacteria. Some of these compounds showed good antibacterial activity, underlining their potential in medicinal applications (Anonymous, 2019).

properties

IUPAC Name |

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJSMZOKGTZWKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)

![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)

![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)

![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)